molecular formula C6H12 B1661986 3,3-Dimethyl-1-butene CAS No. 558-37-2

3,3-Dimethyl-1-butene

Cat. No.: B1661986
CAS No.: 558-37-2
M. Wt: 84.16 g/mol
InChI Key: PKXHXOTZMFCXSH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes oxidation to form an epoxide, which can further react with other biomolecules. This interaction is crucial as it can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, the epoxide formed from this compound can bind to cellular proteins, altering their function and affecting gene expression. This can lead to changes in cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of a carbocation intermediate during its reactions. This intermediate can undergo rearrangements, leading to the formation of more stable products. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects. Studies have shown that there is a threshold dose above which the compound can induce oxidative stress and damage cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system, leading to the formation of epoxides and other reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins that facilitate its movement. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues. This localization can affect its activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism. This localization is crucial for its biochemical effects and interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-butene can be synthesized through various methods, including the dehydrohalogenation of 3,3-dimethyl-2-chlorobutane. This reaction typically involves the use of a strong base such as potassium hydroxide in an alcoholic solvent under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of isobutane. This process involves the use of metal catalysts such as platinum or chromium oxide at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chlorine and silver (111) oxygen adatoms.

    Polymerization: Ethylene and palladium-diimine catalyst.

    Addition Reactions: Strong Brønsted acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid.

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-1-butene has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethyl-2-butene
  • 3,3-Dimethyl-2-butanol
  • 2,3-Dimethyl-1-butene
  • 3,3-Dimethyl-1-butyne

Comparison: 3,3-Dimethyl-1-butene is unique due to its specific structure, which provides distinct reactivity patterns compared to other similar compounds. For instance, its ability to undergo selective oxidation to form epoxides is a notable feature . Additionally, its use in copolymerization with ethylene sets it apart from other alkenes .

Properties

IUPAC Name

3,3-dimethylbut-1-ene
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InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C
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Molecular Formula

C6H12
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Related CAS

28498-58-0
Record name Poly(3,3-dimethyl-1-butene)
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DSSTOX Substance ID

DTXSID1027211
Record name 3,3-Dimethyl-1-butene
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Molecular Weight

84.16 g/mol
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Physical Description

Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butene
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Vapor Pressure

431.0 [mmHg]
Record name 3,3-Dimethyl-1-butene
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CAS No.

558-37-2
Record name 3,3-Dimethyl-1-butene
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Record name 3,3-DIMETHYL-1-BUTENE
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Record name 1-Butene, 3,3-dimethyl-
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Record name 3,3-Dimethyl-1-butene
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Record name 3,3-dimethylbutene
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Synthesis routes and methods

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
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2 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3-Dimethyl-1-butene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have utilized various spectroscopic techniques to study this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and vibrational modes within the molecule. []
  • Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, aiding in structural elucidation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, is crucial for determining the structure and studying dynamic processes involving this compound and its complexes. [, , ]
  • Electron Spin Resonance (ESR) Spectroscopy: ESR has been employed to investigate the radicals formed upon the reaction of this compound with hydrogen atoms. []

Q3: What is the thermal stability of this compound?

A3: this compound undergoes thermal decomposition at temperatures above 657 K, leading to the formation of methane and allylic radicals. []

Q4: What types of reactions involve this compound as a reactant in catalytic systems?

A4: this compound serves as a valuable substrate in various catalytic reactions, including:

  • Hydrogenation: This alkene can be hydrogenated to neohexane using supported ruthenium catalysts. []
  • Homologation: It undergoes homologation reactions, forming higher carbon-number products, often in the presence of hydrogen and metal catalysts like ruthenium or rhodium. [, ]
  • Hydrogenolysis: Catalytic hydrogenolysis of this compound can produce smaller hydrocarbons like neopentane, isobutene, and methane, offering insights into carbon-carbon bond cleavage mechanisms on metal surfaces. []
  • Isomerization: this compound undergoes isomerization over catalysts like γ-alumina, providing insights into reaction mechanisms on solid acid surfaces. []
  • Dimerization: Certain titanium-based catalysts can selectively dimerize neohexene. []
  • Copolymerization: It can be copolymerized with ethylene using specific catalyst systems, leading to the incorporation of the bulky tert-butyl group into the polymer chain. [, ]

Q5: How does the structure of this compound influence its reactivity in catalytic processes?

A5: The two methyl groups on the 3rd carbon create significant steric hindrance around the double bond. This steric bulk affects its reactivity and selectivity in various reactions:

  • Reduced reactivity: The bulky tert-butyl group hinders the approach of reactants and catalysts, often leading to lower reaction rates compared to less substituted alkenes. [, ]
  • Regioselectivity: The steric bulk influences the regioselectivity of reactions. For example, in hydrohalogenation reactions, initial attack might favor the less hindered terminal carbon, even if it leads to an anti-Markovnikov product. []
  • Catalyst design: Developing efficient catalysts for reactions with this compound requires careful consideration of the steric environment around the active site. [, , ]

Q6: How has computational chemistry been used in understanding this compound's chemistry?

A6: Computational methods, particularly density functional theory (DFT), have proven invaluable in:

  • Bond Energy Analysis: DFT calculations help determine metal-olefin bond strengths in complexes like Cr(CO)5(this compound), providing insights into the factors influencing these bond strengths. []
  • Mechanistic Studies: Computational studies provide valuable information about reaction pathways, transition states, and intermediates in reactions involving this compound, such as hydrogenation mechanisms. []
  • Structure-Activity Relationships: DFT calculations can aid in establishing structure-activity relationships by analyzing electronic and steric effects of substituents on reactivity and selectivity. []

Q7: How do structural modifications of this compound influence its reactivity?

A7: Structural modifications, particularly changes in the alkyl substituents around the double bond, significantly impact the reactivity of this compound:

  • Alkyl Substitution: Increasing the size and branching of alkyl groups generally leads to decreased reactivity due to increased steric hindrance, as observed in the reaction rates with NO3 radicals. []

Q8: Is this compound stable in air and moisture?

A8: While this compound itself is relatively stable, it's essential to store it under inert conditions, away from heat and light, to prevent oxidation and polymerization.

Q9: How does the stability of this compound in metal complexes vary?

A9: The stability of this compound in metal complexes depends on the metal center, the other ligands present, and the reaction conditions. Factors like steric hindrance and electronic effects influence the metal-olefin bond strength and, consequently, the complex's stability. [, , ]

Q10: Are there specific SHE regulations for handling this compound?

A10: As with all chemicals, it's crucial to consult and adhere to relevant safety data sheets (SDS) and local regulations for the safe handling, storage, and disposal of this compound.

Q11: What analytical techniques are commonly used to study reactions involving this compound?

A11: Researchers employ a range of analytical techniques to monitor reactions and characterize products involving this compound, including:

  • Gas Chromatography (GC): GC is widely used to separate and quantify volatile reaction mixtures containing this compound and its reaction products. []

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